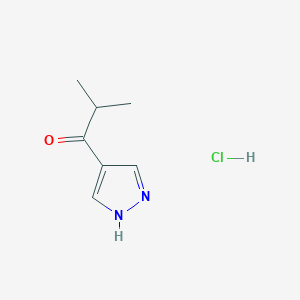

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

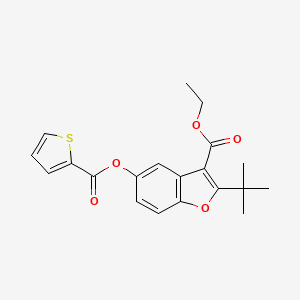

“2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2567502-70-7 . It has a molecular weight of 174.63 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.

Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 174.63 . The InChI code is 1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Research has focused on the synthesis and characterization of pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, studies have described the synthesis of new pyrazole derivatives through various chemical reactions, offering insights into their structural properties and potential applications in developing new therapeutic agents and materials with unique properties.

Synthesis and Crystal Structure Analysis : Pyrazole derivatives have been synthesized and analyzed for their crystal structures, providing valuable data for the design of compounds with desired physical and chemical properties (Shen et al., 2012).

Antimicrobial and Anticancer Activity : Some pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, indicating the potential of these compounds in medical and pharmaceutical research (Sid et al., 2013).

Catalytic and Inhibitory Applications

Pyrazole derivatives also play a significant role in catalysis and as inhibitors, showcasing their utility in various industrial and environmental applications.

Corrosion Inhibition : Compounds containing pyrazole moieties have been investigated for their ability to inhibit corrosion in metals, suggesting applications in materials science and engineering to enhance the longevity and durability of metal-based structures (Ouali et al., 2013).

Catalytic Activities : Pyrazole-based ligands have been utilized in the synthesis of metal complexes, which are explored for their catalytic activities in various chemical reactions, contributing to the development of efficient and selective catalysts for industrial processes (Zhang et al., 2007).

Molecular Interactions and Computational Studies

The interaction of pyrazole derivatives with biological macromolecules and their computational analysis offer insights into the molecular basis of their activities and facilitate the design of compounds with enhanced efficacy.

DNA/Protein Interactions : Studies have explored the interaction of pyrazole derivatives with DNA and proteins, providing a foundation for understanding their biological activities and designing new therapeutic agents (Yu et al., 2017).

Computational Studies : Computational methods have been employed to study the properties of pyrazole derivatives, aiding in the prediction of their biological activities and optimizing their structures for specific applications (Titi et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Properties

IUPAC Name |

2-methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMCGDPDNZJWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNN=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2686187.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2686188.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)

![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)

![2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid](/img/structure/B2686202.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2686203.png)